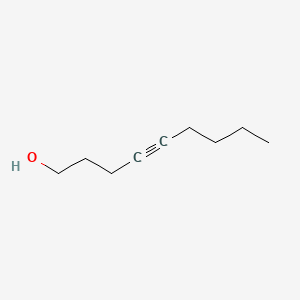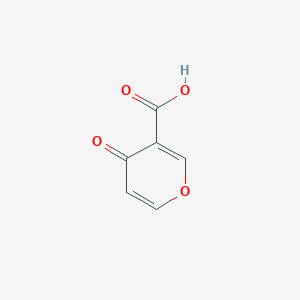
(4,5-Difluorofuran-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Difluorofuran-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a difluorofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Difluorofuran-2-yl)boronic acid typically involves the borylation of a difluorofuran precursor. One common method is the Miyaura borylation reaction, where a difluorofuran halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of scalable borylation techniques, such as those involving palladium-catalyzed cross-coupling, is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Difluorofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., tetrahydrofuran), inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl or vinyl-aryl compound. Oxidation reactions may yield difluorofuran derivatives with additional oxygen-containing functional groups, while reduction reactions can produce difluorofuran derivatives with reduced functional groups .
Applications De Recherche Scientifique
(4,5-Difluorofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging due to its unique electronic properties.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (4,5-Difluorofuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This process ultimately leads to the formation of a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4,5-Dihydrofuran-2-yl)boronic acid
- 2-Fluoropyridine-4-boronic acid
- Phenylboronic acid
Uniqueness
(4,5-Difluorofuran-2-yl)boronic acid is unique due to the presence of two fluorine atoms on the furan ring, which imparts distinct electronic properties. These fluorine atoms can influence the reactivity and stability of the compound, making it particularly useful in specific cross-coupling reactions where electronic effects are crucial .
Propriétés
Formule moléculaire |
C4H3BF2O3 |
|---|---|
Poids moléculaire |
147.87 g/mol |
Nom IUPAC |
(4,5-difluorofuran-2-yl)boronic acid |
InChI |
InChI=1S/C4H3BF2O3/c6-2-1-3(5(8)9)10-4(2)7/h1,8-9H |
Clé InChI |
BSBSOIOYZFDJAK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(O1)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)



![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)

![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)
![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)

![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)


